Cas no 1384602-87-2 (4-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoylmorpholine-3-carbonitrile)

4-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoylmorpholine-3-carbonitrile structure
1384602-87-2 structure
Product Name:4-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoylmorpholine-3-carbonitrile
CAS No:1384602-87-2
MF:C12H14ClN3O3
MW:283.710861682892
CID:5961128
PubChem ID:72124601
Update Time:2025-07-21

4-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoylmorpholine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoylmorpholine-3-carbonitrile
    • Z1268330746
    • EN300-26680947
    • 1384602-87-2
    • 4-[3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoyl]morpholine-3-carbonitrile
    • Inchi: 1S/C12H14ClN3O3/c1-8-10(12(13)19-15-8)2-3-11(17)16-4-5-18-7-9(16)6-14/h9H,2-5,7H2,1H3
    • InChI Key: UFUYDBORUBOOFG-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(C)=NO1)CCC(N1CCOCC1C#N)=O

Computed Properties

  • Exact Mass: 283.0723690g/mol
  • Monoisotopic Mass: 283.0723690g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 79.4Ų

4-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoylmorpholine-3-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26680947-0.05g
4-[3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoyl]morpholine-3-carbonitrile
1384602-87-2 95.0%
0.05g
$212.0 2025-03-20

Additional information on 4-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoylmorpholine-3-carbonitrile

Research Brief on 4-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoylmorpholine-3-carbonitrile (CAS: 1384602-87-2)

The compound 4-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoylmorpholine-3-carbonitrile (CAS: 1384602-87-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxazole and morpholine moieties, has been investigated for its potential therapeutic applications, particularly in the modulation of key biological pathways. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a promising candidate for further drug development.

Recent advancements in the synthesis of 4-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoylmorpholine-3-carbonitrile have demonstrated improved yield and purity, enabling more robust preclinical evaluations. Researchers have employed advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize the compound, ensuring its structural integrity and consistency across batches. These methodological refinements are critical for scaling up production and facilitating future clinical trials.

Pharmacological studies have revealed that 4-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoylmorpholine-3-carbonitrile exhibits potent inhibitory effects on specific enzymatic targets implicated in inflammatory and oncogenic pathways. In vitro assays using human cell lines have shown dose-dependent inhibition of key signaling molecules, suggesting its potential as an anti-inflammatory or anti-cancer agent. Notably, the compound's selectivity profile minimizes off-target effects, a significant advantage in therapeutic development.

Mechanistic insights into the compound's action have been elucidated through molecular docking studies and X-ray crystallography. These analyses indicate that 4-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoylmorpholine-3-carbonitrile binds to the active site of its target enzyme, disrupting its function and downstream signaling. Such detailed structural information is invaluable for optimizing the compound's efficacy and guiding the design of derivatives with enhanced properties.

In vivo studies using animal models have further validated the therapeutic potential of 4-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoylmorpholine-3-carbonitrile. Preliminary results demonstrate favorable pharmacokinetic profiles, including adequate bioavailability and manageable toxicity levels. These findings underscore the compound's suitability for advancing to the next stages of drug development, with ongoing research focusing on formulation optimization and combination therapies.

Despite these promising results, challenges remain in translating 4-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoylmorpholine-3-carbonitrile into clinical applications. Issues such as metabolic stability, long-term safety, and resistance mechanisms need to be addressed through comprehensive preclinical testing. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and accelerate the compound's progression toward clinical trials.

In conclusion, 4-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoylmorpholine-3-carbonitrile (CAS: 1384602-87-2) represents a promising candidate in the realm of chemical biology and drug discovery. Its unique structural features, combined with demonstrated biological activity, position it as a valuable tool for understanding disease mechanisms and developing novel therapeutics. Continued research and development efforts will be crucial in unlocking its full potential and addressing the unmet medical needs it may serve.

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